REACTION_CXSMILES
|
C([N:5]1[C:13]2[N:12]=[CH:11][N:10](CCCCC(=O)C)[C:9]=2[C:8](=[O:21])[NH:7][C:6]1=[O:22])CCC.[OH-].[Na+].CI>CO.O>[NH:7]1[C:8](=[O:21])[C:9]2[NH:10][CH:11]=[N:12][C:13]=2[NH:5][C:6]1=[O:22] |f:1.2,4.5|
|
Name
|
3-n-butyl-7-(5'-oxohexyl)-xanthine
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(NC(C=2N(C=NC12)CCCCC(C)=O)=O)=O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
48 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 48° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 40° C.
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure the residue
|
Type
|
ADDITION
|
Details
|
is diluted with 300 ml of diethylether
|
Type
|
CUSTOM
|
Details
|
the unreacted 3-(n-butyl)-7-(5'-oxohexyl)-xanthine is removed
|
Type
|
STIRRING
|
Details
|
by shaking with 1 N sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
After neutralisation, drying
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
DISTILLATION
|
Details
|
under reduced pressure and distillation at 140° C. temperature of the mixture and 0.02 mmHg 48.5 g of 1-methyl-3-(n-butyl)-7-(5'-oxohexyl)-xanthine
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)NC=2N=CNC2C1=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:5]1[C:13]2[N:12]=[CH:11][N:10](CCCCC(=O)C)[C:9]=2[C:8](=[O:21])[NH:7][C:6]1=[O:22])CCC.[OH-].[Na+].CI>CO.O>[NH:7]1[C:8](=[O:21])[C:9]2[NH:10][CH:11]=[N:12][C:13]=2[NH:5][C:6]1=[O:22] |f:1.2,4.5|
|
Name
|
3-n-butyl-7-(5'-oxohexyl)-xanthine
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(NC(C=2N(C=NC12)CCCCC(C)=O)=O)=O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
48 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 48° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 40° C.
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure the residue
|
Type
|
ADDITION
|
Details
|
is diluted with 300 ml of diethylether
|
Type
|
CUSTOM
|
Details
|
the unreacted 3-(n-butyl)-7-(5'-oxohexyl)-xanthine is removed
|
Type
|
STIRRING
|
Details
|
by shaking with 1 N sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
After neutralisation, drying
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
DISTILLATION
|
Details
|
under reduced pressure and distillation at 140° C. temperature of the mixture and 0.02 mmHg 48.5 g of 1-methyl-3-(n-butyl)-7-(5'-oxohexyl)-xanthine
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)NC=2N=CNC2C1=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |